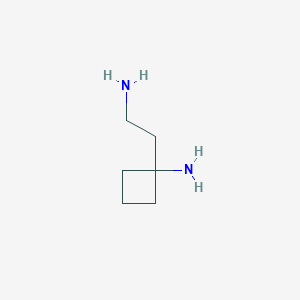
1-(2-Aminoethyl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)cyclobutan-1-amine is an organic compound with the molecular formula C6H14N2 It features a cyclobutane ring substituted with an aminoethyl group, making it a primary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Aminoethyl)cyclobutan-1-amine can be synthesized through several methods. One common approach involves the reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides using hydrogen over a metal catalyst such as platinum or nickel, or with lithium aluminum hydride . Another method involves the reductive alkylation of aldehydes and ketones with ammonia or a primary amine in the presence of hydrogen and a metal catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient and scalable methodologies. These methods often employ catalysts and reductive agents to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas over metal catalysts are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines and nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and amides.
Scientific Research Applications
1-(2-Aminoethyl)cyclobutan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)cyclobutan-1-amine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Aminoethyl)cyclopropane-1-amine
- 1-(2-Aminoethyl)cyclopentane-1-amine
- 1-(2-Aminoethyl)cyclohexane-1-amine
Uniqueness
1-(2-Aminoethyl)cyclobutan-1-amine is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs with three, five, or six-membered rings. This structural feature influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H14N2 |
|---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1-(2-aminoethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C6H14N2/c7-5-4-6(8)2-1-3-6/h1-5,7-8H2 |
InChI Key |
RNXCFNPXGQULQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















